molecular formula C17H14N2OS B5868854 2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B5868854
M. Wt: 294.4 g/mol
InChI Key: RHYDNPBESMLDTF-UHFFFAOYSA-N
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Description

“2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . It contains a sulfonamide group that is S-linked to a benzene ring . The CAS Number of this compound is 58351-19-2 .


Synthesis Analysis

Thiazoles, the core structure of the compound, are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . The synthesis of compounds containing the thiazole moiety has been increasing steadily due to their utility in various fields .


Molecular Structure Analysis

Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Thus, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

Thiazoles are found in many potent biologically active compounds . They exhibit boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .

Scientific Research Applications

Antimicrobial Activity

Thiazoles exhibit potent antimicrobial properties. For instance, sulfathiazole is an antimicrobial drug that contains a thiazole ring. Researchers have synthesized derivatives of 2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide and screened them for in vitro antibacterial activity against pathogens such as Staphylococcus aureus, E. coli, Pseudomonas aeruginosa, and Salmonella typhi . These compounds hold promise as potential antimicrobial agents.

Anticancer Potential

The thiazole scaffold has also been explored for its anticancer properties. Various benzothiazole derivatives, including those containing the thiazole ring, exhibit pronounced biological activities. These activities include anticancer, anti-inflammatory, antitubercular, analgesic, antifungicidal, antiviral, antimalarial, and antimicrobial effects . Further investigation into the anticancer potential of 2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide derivatives is warranted.

Anticonvulsant Properties

Analogues containing the 1,2,4-triazole ring, which is structurally related to thiazoles, have demonstrated anticonvulsant properties. For instance, compounds like 1-[(2-phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole showed protection against seizures in experimental models . Investigating similar effects for our compound of interest could be valuable.

Other Applications

Beyond the mentioned fields, thiazoles have relevance in drug design, including antiretroviral drugs (Ritonavir), antifungal drugs (Abafungin), and antineoplastic agents (Bleomycine and Tiazofurin) . Additionally, the thiazole ring naturally occurs in Vitamin B1 (thiamine) , which plays a crucial role in energy metabolism and nervous system function .

properties

IUPAC Name

2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c20-16(11-13-7-3-1-4-8-13)19-17-18-15(12-21-17)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYDNPBESMLDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

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